molecular formula C15H16N4O5S B11292893 2-hydroxy-6-oxo-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]-1,6-dihydropyrimidine-5-sulfonamide

2-hydroxy-6-oxo-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B11292893
M. Wt: 364.4 g/mol
InChI Key: NFAGSORBHJDTPI-UHFFFAOYSA-N
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Description

2-HYDROXY-6-OXO-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE is a complex organic compound that features a pyrrolidine ring, a sulfonamide group, and a dihydropyrimidine structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-6-OXO-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE typically involves multi-step organic reactions. One common approach is the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization to introduce the sulfonamide and dihydropyrimidine groups . The reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-6-OXO-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups within the compound with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

2-HYDROXY-6-OXO-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-HYDROXY-6-OXO-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share structural features with 2-HYDROXY-6-OXO-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE and may exhibit similar biological activities.

Uniqueness

What sets 2-HYDROXY-6-OXO-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H16N4O5S

Molecular Weight

364.4 g/mol

IUPAC Name

2,4-dioxo-N-[2-(pyrrolidine-1-carbonyl)phenyl]-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C15H16N4O5S/c20-13-12(9-16-15(22)17-13)25(23,24)18-11-6-2-1-5-10(11)14(21)19-7-3-4-8-19/h1-2,5-6,9,18H,3-4,7-8H2,(H2,16,17,20,22)

InChI Key

NFAGSORBHJDTPI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CNC(=O)NC3=O

Origin of Product

United States

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